molecular formula C20H17NO3 B12909700 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one CAS No. 88901-82-0

4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one

Cat. No.: B12909700
CAS No.: 88901-82-0
M. Wt: 319.4 g/mol
InChI Key: HEYJDQZOANIDOW-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one: is a complex organic compound with a unique structure that combines furan and acridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or platinum complexes, are often used to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the desired product formation .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology: In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for anticancer, antimicrobial, or anti-inflammatory properties .

Industry: In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure might also make it suitable for use in organic electronics or as a component in advanced polymers .

Mechanism of Action

The mechanism of action of 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and acridine moieties could facilitate binding to DNA or proteins, influencing cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]quinolin-11(6H)-one
  • 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]pyridin-11(6H)-one
  • 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]benzimidazol-11(6H)-one

Comparison: Compared to these similar compounds, 4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one stands out due to its unique combination of furan and acridine moieties. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88901-82-0

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4-methoxy-6-methyl-2-prop-1-en-2-ylfuro[2,3-a]acridin-11-one

InChI

InChI=1S/C20H17NO3/c1-11(2)16-9-13-17(23-4)10-15-18(20(13)24-16)19(22)12-7-5-6-8-14(12)21(15)3/h5-10H,1H2,2-4H3

InChI Key

HEYJDQZOANIDOW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC2=C(C=C3C(=C2O1)C(=O)C4=CC=CC=C4N3C)OC

Origin of Product

United States

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